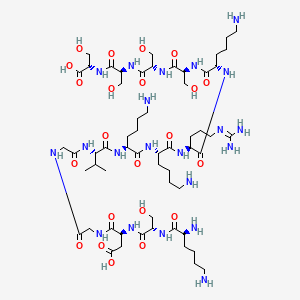
H-Lys-ser-asp-gly-gly-val-lys-lys-arg-lys-ser-ser-ser-ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Lys-Ser-Asp-Gly-Gly-Val-Lys-Lys-Arg-Lys-Ser-Ser-Ser-Ser-OH is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is composed of 14 amino acids and has a molecular weight of 1632.9 g/mol.
Mechanism Of Action
The mechanism of action of H-Lys-Ser-Asp-Gly-Gly-Val-Lys-Lys-Arg-Lys-Ser-Ser-Ser-Ser-OH varies depending on its application. In drug delivery, this peptide acts as a carrier for small molecules and drugs by penetrating cell membranes. In cancer research, H-Lys-Ser-Asp-Gly-Gly-Val-Lys-Lys-Arg-Lys-Ser-Ser-Ser-Ser-OH induces apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. In neuroscience, this peptide has been shown to enhance memory consolidation and synaptic plasticity by modulating the activity of N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
H-Lys-Ser-Asp-Gly-Gly-Val-Lys-Lys-Arg-Lys-Ser-Ser-Ser-Ser-OH has various biochemical and physiological effects depending on its application. In drug delivery, this peptide enhances the cellular uptake of small molecules and drugs. In cancer research, H-Lys-Ser-Asp-Gly-Gly-Val-Lys-Lys-Arg-Lys-Ser-Ser-Ser-Ser-OH induces apoptosis in cancer cells and inhibits tumor growth. In neuroscience, this peptide enhances memory consolidation and synaptic plasticity.
Advantages And Limitations For Lab Experiments
The advantages of using H-Lys-Ser-Asp-Gly-Gly-Val-Lys-Lys-Arg-Lys-Ser-Ser-Ser-Ser-OH in lab experiments include its ability to penetrate cell membranes, induce apoptosis in cancer cells, and enhance memory consolidation and synaptic plasticity. However, the limitations of using this peptide in lab experiments include its high cost of synthesis and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on H-Lys-Ser-Asp-Gly-Gly-Val-Lys-Lys-Arg-Lys-Ser-Ser-Ser-Ser-OH. In drug delivery, further research is needed to optimize the delivery of small molecules and drugs using this peptide. In cancer research, more studies are needed to determine the efficacy and safety of this peptide as an anticancer agent. In neuroscience, further research is needed to elucidate the molecular mechanisms underlying the enhancement of memory consolidation and synaptic plasticity by this peptide. Additionally, the potential applications of this peptide in other fields such as immunology and infectious diseases should be explored.
Conclusion:
H-Lys-Ser-Asp-Gly-Gly-Val-Lys-Lys-Arg-Lys-Ser-Ser-Ser-Ser-OH is a peptide that has potential applications in various fields including drug delivery, cancer research, and neuroscience. Its ability to penetrate cell membranes, induce apoptosis in cancer cells, and enhance memory consolidation and synaptic plasticity make it a promising candidate for further research. However, its high cost of synthesis and potential toxicity at high concentrations should be considered when using this peptide in lab experiments. Further research is needed to optimize its applications and explore its potential in other fields.
Synthesis Methods
The synthesis of H-Lys-Ser-Asp-Gly-Gly-Val-Lys-Lys-Arg-Lys-Ser-Ser-Ser-Ser-OH can be achieved through solid-phase peptide synthesis (SPPS). SPPS is a widely used method for synthesizing peptides and involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The amino acids are protected by various chemical groups to prevent unwanted reactions during synthesis. After completion of the peptide chain, the peptide is cleaved from the solid support and purified through various methods such as high-performance liquid chromatography (HPLC).
Scientific Research Applications
H-Lys-Ser-Asp-Gly-Gly-Val-Lys-Lys-Arg-Lys-Ser-Ser-Ser-Ser-OH has been studied extensively for its potential applications in various fields. In the field of drug delivery, this peptide has been used as a carrier for small molecules and drugs due to its ability to penetrate cell membranes. In cancer research, H-Lys-Ser-Asp-Gly-Gly-Val-Lys-Lys-Arg-Lys-Ser-Ser-Ser-Ser-OH has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In neuroscience, this peptide has been studied for its potential role in memory consolidation and synaptic plasticity.
properties
IUPAC Name |
(3S)-4-[[2-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H107N21O22/c1-30(2)45(79-43(86)24-67-42(85)23-68-47(90)36(22-44(87)88)73-52(95)37(25-80)74-46(89)31(63)12-3-7-17-59)56(99)72-34(15-6-10-20-62)49(92)69-32(13-4-8-18-60)48(91)71-35(16-11-21-66-58(64)65)50(93)70-33(14-5-9-19-61)51(94)75-38(26-81)53(96)76-39(27-82)54(97)77-40(28-83)55(98)78-41(29-84)57(100)101/h30-41,45,80-84H,3-29,59-63H2,1-2H3,(H,67,85)(H,68,90)(H,69,92)(H,70,93)(H,71,91)(H,72,99)(H,73,95)(H,74,89)(H,75,94)(H,76,96)(H,77,97)(H,78,98)(H,79,86)(H,87,88)(H,100,101)(H4,64,65,66)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,45-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREZVNFQPGMHCP-PNIZAGIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H107N21O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1450.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys-ser-asp-gly-gly-val-lys-lys-arg-lys-ser-ser-ser-ser-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

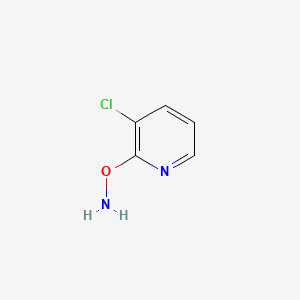
![1-Oxaspiro[2.5]oct-4-ene,6-(1-methylethyl)-,(3R-cis)-(9CI)](/img/no-structure.png)
![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)
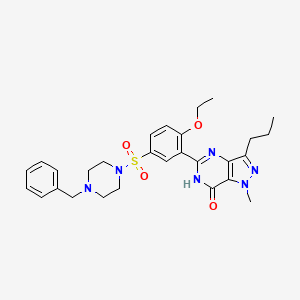
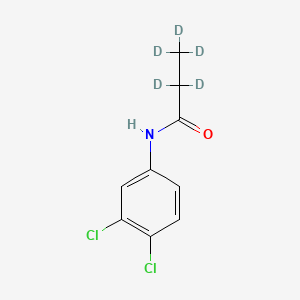

![3-[Methyl(3-methylbutyl)amino]propanenitrile](/img/structure/B590483.png)
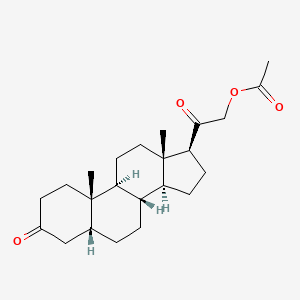
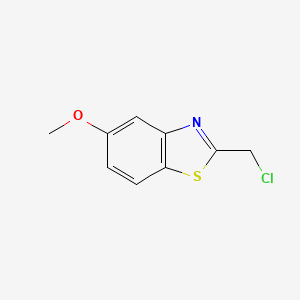
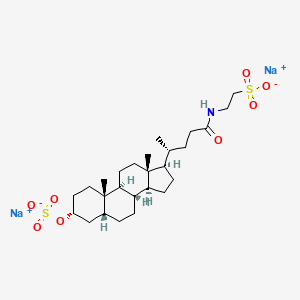

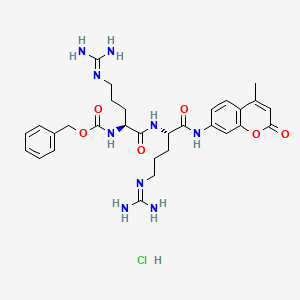
![N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590494.png)